![molecular formula C10H12BrNO2 B2979569 [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol CAS No. 1250236-92-0](/img/structure/B2979569.png)

[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

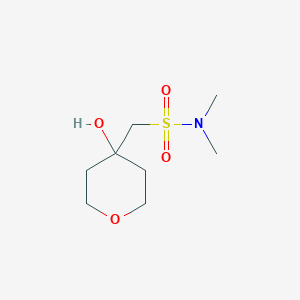

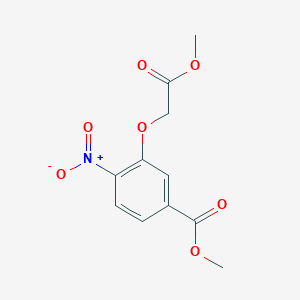

“[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1250236-92-0 . It has a molecular weight of 258.11 . The IUPAC name for this compound is [5-bromo-2-(cyclopropylmethoxy)-3-pyridinyl]methanol .

Synthesis Analysis

The synthesis of this compound involves the use of sodium borohydride . Sodium borohydride (2.2 g, 59.1 mmol) is added to a suspension of 5-bromo-pyridine-3-carbaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) at 0 °C . The mixture is stirred at 0 °C for 1 hour before it is quenched by the addition of water (5.0 mL) .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The predicted boiling point is 352.9±37.0 °C and the predicted density is 1.555±0.06 g/cm3 . The pKa value is predicted to be 12.74±0.10 .Applications De Recherche Scientifique

Electrophilic Mediation and Synthesis

- Electrochemical Transformations : Pyridinium bromide serves as a mediator in electrochemical transformations, enabling the synthesis of cyclopropanes. This methodology could suggest applications of bromine-containing pyridines in facilitating electrochemical reactions for the synthesis of complex molecules (Vereshchagin et al., 2019).

Structural and Crystallography Studies

- Molecular Structure Analysis : The study of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide revealed its molecular structure, indicating the potential for bromine-containing compounds to participate in forming intricate molecular architectures with hydrogen bonding, which could be relevant for designing new materials or pharmaceuticals (San-Jun Peng & H. Hou, 2008).

Reaction Mechanism Insights

- Inhibition Mechanisms : Research on cyclopropane-derived inhibitors provides insights into their mechanism of action, which could inform the development of new inhibitors based on bromine-containing pyridines for various enzymatic processes (J. Frank et al., 1989).

Synthetic Applications

- Synthesis of Pyrrolin-2-ones : The reaction involving bromine and methanol indicates the utility of bromine-containing reagents in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (F. Ghelfi et al., 2003).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

[5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAODQTNDGCPZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=N2)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 4-((benzylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2979494.png)

![1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea](/img/structure/B2979497.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2979498.png)

![4-methyl-2-[5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2979501.png)

![2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2979503.png)

![N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2979506.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2979507.png)

![1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2979509.png)